molecular formula C6H13N2O+ B1240570 D-2-ammoniohexano-6-lactam

D-2-ammoniohexano-6-lactam

Cat. No. B1240570
M. Wt: 129.18 g/mol
InChI Key: BOWUOGIPSRVRSJ-RXMQYKEDSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

D-2-ammoniohexano-6-lactam is conjugate acid of D-2-aminohexano-6-lactam. It is a conjugate acid of a D-2-aminohexano-6-lactam.

Scientific Research Applications

Beta-lactamase Resistance and Control

D-2-ammoniohexano-6-lactam, as a component of the beta-lactam class, is significant in understanding beta-lactamase-mediated resistance. The molecular diversity of beta-lactamases, classified into four classes (A-D), affects the effectiveness of beta-lactam antibiotics. The development of stable agents and inhibitors against beta-lactamase-producing organisms is an ongoing challenge in pharmaceutical chemistry. These efforts include modifications to penicillins, cephalosporins, and carbapenems for stability and efficacy against common pathogens, although they may select for new resistances (Livermore, 1998).

Conformational Studies of Lactams

Research on isomeric lactams, such as D-2-ammoniohexano-6-lactam, has involved analyzing their conformation using techniques like NMR spectroscopy. Studies of various lactams have shown chair conformations with equatorial substituents, providing insights into their structural behavior, which is important for understanding their biological activity (Hamerníková et al., 2002).

Functional Classification of β-Lactamases

Understanding the functional classification of β-lactamases, including those that interact with D-2-ammoniohexano-6-lactam, is crucial for developing effective antibiotics. This classification is based on substrate and inhibitor profiles and aligns with molecular classifications. It's vital for predicting the phenotypic behavior of clinical isolates and guiding the development of new antibiotics (Bush & Jacoby, 2009).

Theoretical Studies on Lactams

Theoretical studies, such as those on 2-quinolinol (an analog of carbostyril and DNA bases, related to lactams like D-2-ammoniohexano-6-lactam), help in understanding the impact of tautomerism and aromaticity on DNA bases. Such insights are crucial for drug design and understanding interactions at the molecular level (Pan et al., 2014).

Applications in Solar Cell Development

Lactams, including D-2-ammoniohexano-6-lactam, have applications in developing efficient polymer solar cells. The introduction of lactam acceptor units in copolymers has led to significant improvements in solar cell efficiency, demonstrating the versatility of lactams beyond pharmaceutical applications (Cao et al., 2015).

Biosensor Development

D-2-ammoniohexano-6-lactam, as part of the lactam class, has potential in biosensor technology. A lactam biosensor, capable of sensing various lactams, has been developed. This technology could enhance high-throughput metabolic engineering and industrial processes involving lactams (Zhang et al., 2017).

properties

Product Name

D-2-ammoniohexano-6-lactam

Molecular Formula

C6H13N2O+

Molecular Weight

129.18 g/mol

IUPAC Name

[(3R)-2-oxoazepan-3-yl]azanium

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/p+1/t5-/m1/s1

InChI Key

BOWUOGIPSRVRSJ-RXMQYKEDSA-O

Isomeric SMILES

C1CCNC(=O)[C@@H](C1)[NH3+]

SMILES

C1CCNC(=O)C(C1)[NH3+]

Canonical SMILES

C1CCNC(=O)C(C1)[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-2-ammoniohexano-6-lactam
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
D-2-ammoniohexano-6-lactam

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